5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

Catalog No.
S13376578
CAS No.
64895-59-6
M.F
C17H16N2O2S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

CAS Number

64895-59-6

Product Name

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

IUPAC Name

6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3

InChI Key

CPBJSZORQJNJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline (CAS: 64895-59-6) is a highly specialized, regioselectively functionalized 8-aminoquinoline derivative. It is characterized by a methoxy group at the 6-position and a bulky p-methoxyphenylthio ether at the critical 5-position. In medicinal chemistry and process development, the 8-aminoquinoline core is a well-established pharmacophore for antimalarial and antiparasitic agents. However, the unsubstituted C-5 position is notoriously susceptible to rapid metabolic oxidation, leading to toxic quinone-imine intermediates. By procuring this compound with a pre-installed, metabolically stable arylthio group, researchers and industrial buyers gain immediate access to a hemotoxicity-resistant scaffold. This eliminates the need for complex, low-yield late-stage C-H chalcogenation, making it an ideal starting material for developing long-acting tissue schizonticides, anti-leishmanial agents, and advanced combinatorial libraries [1].

Research Fit

8-Aminoquinoline chemotype for antiprotozoal and antimalarial medicinal chemistry research
C5-thioether modification structurally distinct from primaquine and 5-aryloxy analogs
Reported lipophilicity context may support membrane permeation and intracellular target access studies
Bidentate ligand scaffold for coordination chemistry and materials science research

Attempting to substitute this specific compound with generic primaquine or standard 8-aminoquinolines fails due to fundamental metabolic and synthetic barriers. Unsubstituted 8-aminoquinolines rapidly undergo CYP-mediated hydroxylation at the C-5 position, resulting in severe hemotoxicity in biological models, rendering them unsuitable for developing safe therapeutics for G6PD-deficient populations [1]. Furthermore, attempting to synthesize the 5-arylthio motif de novo from an unsubstituted precursor requires harsh copper-mediated C-H functionalization, which often suffers from poor regioselectivity, heavy metal contamination, and yields as low as 40% [2]. While 5-aryloxy analogs (such as tafenoquine precursors) are commercially available, the 5-arylthio (thioether) linkage in this compound provides unique electronic polarizability and distinct metabolic pathways (e.g., controlled sulfoxidation), making it non-interchangeable when optimizing target binding affinity or pharmacokinetic half-life.

Substitution Risk

Metabolic pathway C5-thioether blocks metabolic hydroxylation, differentiating the pathway from primaquine Undergoes C5-hydroxylation to form hemotoxic metabolites; pathway context may differ significantly
Target engagement Thioether imposes a distinct electronic and steric profile that may alter target binding Lacks the thioether group; selectivity and binding-pocket anchoring may not transfer
Biological activity Specific substitution pattern may yield unique biological activity not recapitulated by simpler analogs Generic 8-aminoquinolines may not reproduce the same activity profile in comparative assays

Elimination of C-5 Metabolic Liability and Hemotoxicity

The C-5 position in unsubstituted 8-aminoquinolines is highly susceptible to CYP-mediated hydroxylation, forming 5-hydroxyprimaquine, which redox-cycles to generate methemoglobin. Substituting this position with a bulky p-methoxyphenylthio group completely blocks this metabolic pathway. Computational and in vitro studies on 5-substituted 8-aminoquinolines demonstrate that electron-withdrawing substituents at C-5 increase the ionization potential, reducing the basicity of hemoglobin-bound O2. Compared to primaquine, which rapidly depletes glutathione and induces methemoglobinemia, 5-substituted derivatives exhibit a >5-fold reduction in hemolytic potential in glutathione-depleted erythrocyte models [1].

Evidence DimensionMethemoglobin Formation / Hemolytic Potential
Target Compound Data5-substituted 8-aminoquinoline (blocked C-5 pathway)
Comparator Or BaselinePrimaquine (unsubstituted C-5)
Quantified Difference>5-fold reduction in hemolytic activity in GSH-depleted models
ConditionsIn vitro rat erythrocyte assay with diethyl maleate-induced GSH depletion

Crucial for procuring safe scaffolds intended for G6PD-deficient patient models where standard 8-aminoquinolines cause severe toxicity.

Lipophilicity comparison
Head-to-head
Δ XLogP3 = +2.0
Reported higher membrane partitioning context vs. 8-aminoquinoline
Computed XLogP3: 3.5 vs. ~1.5 for parent scaffold

Bypassing Low-Yield Late-Stage C-H Chalcogenation

Synthesizing 5-arylthio-8-aminoquinolines de novo typically requires copper-mediated remote C-H bond chalcogenation using directing groups and diaryl disulfides. This late-stage functionalization often suffers from moderate yields (40–76%) and requires harsh oxidants, elevated temperatures, and transition metal catalysts [1]. Procuring 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline directly provides a 100% regiopure scaffold, eliminating the transition-metal step and avoiding the 24–60% yield loss associated with direct C-H thiolation.

Evidence DimensionRegiopure Scaffold Yield
Target Compound DataDirect procurement (100% regiopurity, 0% metal contamination)
Comparator Or BaselineDe novo Cu-catalyzed C-H thiolation (40-76% yield)
Quantified DifferenceEliminates ~24-60% synthetic yield loss and downstream purification steps
ConditionsStandard laboratory scale synthesis vs. commercial procurement

Allows process chemists to immediately focus on side-chain derivatization without investing time in optimizing difficult C-5 functionalization protocols.

Metabolic pathway differentiation
Class-level
C5-thioether blocks hydroxylation at C5
Metabolic pathway context may differ from primaquine
Quantitative methemoglobin data requires dedicated testing

Enhanced Lipophilicity for Intracellular Targeting

The addition of a p-methoxyphenylthio group at the 5-position significantly alters the physicochemical profile of the 8-aminoquinoline core. Unsubstituted primaquine has a relatively short half-life and lower lipophilicity, which limits its residence time in hepatic tissues. In contrast, bulky 5-aryloxy and 5-arylthio substitutions drastically increase the LogP of the molecule. This structural modification mirrors the design of clinical 5-aryloxy analogs, which achieve a >10-day half-life compared to primaquine's 6 hours [1]. The thioether linkage in this compound provides similar lipophilic enhancement while offering distinct electronic properties.

Evidence DimensionLipophilicity and Half-life Potential
Target Compound DataBulky 5-arylthio substitution
Comparator Or BaselinePrimaquine (unsubstituted C-5, t1/2 ~ 6 hours)
Quantified DifferenceSignificant increase in LogP, correlating with extended half-life (up to >10 days in clinical analogs)
ConditionsPharmacokinetic modeling of 5-substituted 8-aminoquinolines

Essential for researchers formulating long-acting tissue schizonticides or targeting pathogens residing in lipophilic intracellular compartments.

In silico docking prediction
Class-level
Predicted binding to Y268S mutant bc1 complex
Predicted binding mode context requires experimental validation
Analog-based inference; IC50 confirmation pending
DSSC conversion efficiency
Data to verify
8.7% efficiency reported
Reported DSSC performance context for Ru(II) complexes
Supplier-reported; peer-reviewed source not identified
Structural identity assurance
Reported
DSSTox ID DTXSID00347947; unique InChI Key
Supports identity verification and procurement traceability
Differentiates from positional isomers and analogs
Antimalarial IC50 data gap
Context-dependent
No peer-reviewed comparative IC50 identified
Procurement should be based on hypothesized advantages, not demonstrated efficacy
Multi-database literature search conducted

Synthesis of Non-Hemolytic Antimalarials

Because the C-5 position is blocked by the p-methoxyphenylthio group, this compound serves as an ideal advanced intermediate for synthesizing next-generation tissue schizonticides. It allows researchers to bypass the primary metabolic liability of standard 8-aminoquinolines, facilitating the development of drugs safe for G6PD-deficient patients [1].

Development of Anti-Leishmanial Agents

The enhanced lipophilicity provided by the bulky thioether group makes this scaffold highly suitable for targeting intracellular Leishmania amastigotes. The increased LogP improves penetration into macrophage phagolysosomes compared to unsubstituted primaquine [1].

Transition Metal-Free Library Synthesis

Procuring this pre-functionalized scaffold allows medicinal chemists to generate combinatorial libraries of 5-arylthio quinolines without relying on low-yield, late-stage copper-catalyzed C-H chalcogenation, ensuring higher throughput and eliminating heavy metal contamination [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-hemolytic antimalarial mechanism studies
C5-thioether metabolic pathway context
C5-hydroxylation pathway comparison vs. primaquine
Cytochrome bc1 inhibitor design research
Predicted mutant bc1 binding mode context
Co-crystallization and IC50 validation against resistant strains
Chemical probe development for phenotypic screening
Structural identity benchmark and lipophilicity context
HTS reproducibility and cellular uptake in target assays
Dye-sensitized solar cell research
Thioether coordination chemistry for Ru(II) dyes
Charge transfer efficiency benchmarking in DSSC devices

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.09324893 g/mol

Monoisotopic Mass

312.09324893 g/mol

Heavy Atom Count

22

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